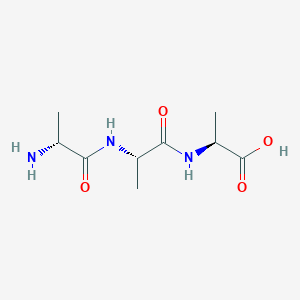

H-D-Ala-Ala-Ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

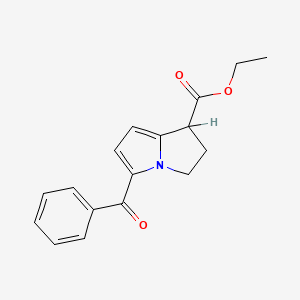

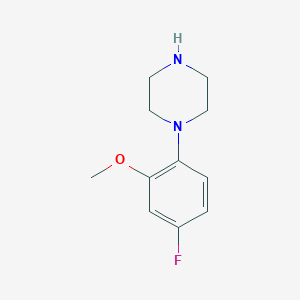

H-D-Ala-Ala-Ala-OH is a tripeptide, which is composed of three amino acids, alanine. It is a well-known peptide that has been used in various scientific research applications. The peptide has a wide range of biochemical and physiological effects, which makes it an essential tool in the laboratory.

Aplicaciones Científicas De Investigación

Conformation-dependent Reactivity

A study by Owen et al. (2012) explored the conformation-dependent hydrogen abstraction reaction cycles of Gly and Ala residues to understand if hydroxyl radicals (•OH) could initiate the unfolding of amino acid residues. This research is critical for understanding the rapid (•OH)-initiated unfolding of peptides and proteins, which is proposed in diseases involving peptide misfolding, such as Alzheimer's. The elementary reaction coordinates of H abstraction by (•OH) in different conformations of Gly and Ala were computed, revealing dramatic changes in conformers upon conversion to their radical forms (Gly(•) and Ala(•)), which could indicate a pathway for (•OH)-induced peptide unfolding (Owen et al., 2012).

Interaction with Metals

The study by Koleva et al. (2007) characterized the dipeptide alanylphenylalanine (H-Ala-Phe-OH) and its coordination ability with Au(III), highlighting the peptide's bidentate coordination via an O-atom of the COO−-group and N-amide nitrogen. This research demonstrates the potential of peptides to form complexes with metals, which is significant for understanding the structural and functional roles of peptides in biological systems and their applications in bioinorganic chemistry (Koleva et al., 2007).

Antiplasmodial Activity

Research by Silva et al. (2014) on the antiplasmodial activity of angiotensin II and its Ala scan analogs against Plasmodium species provides insights into the role of specific amino acid residues in biological activity. The study suggests the potential of modifying peptide sequences to enhance or understand their bioactivity, which is crucial for designing therapeutic agents (Silva et al., 2014).

Structural Analysis of Polypeptides

A precise structural analysis of α-helical copolypeptide H-(Ala-Gly)9-OH by Souma et al. (2008) using quantum chemical calculations and solid-state NMR measurement elucidates the conformational characteristics of the α-helix in polypeptides. This research contributes to the fundamental understanding of peptide structure, which is essential for the study of protein folding, stability, and function (Souma et al., 2008).

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-SRQIZXRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Ala-Ala-Ala-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)

![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)